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Icosa-2,4,6,8,10-pentaenoic acid - 25378-27-2

Icosa-2,4,6,8,10-pentaenoic acid

Catalog Number: EVT-13529137
CAS Number: 25378-27-2
Molecular Formula: C20H30O2
Molecular Weight: 302.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Icosa-2,4,6,8,10-pentaenoic acid is a natural product found in Mortierella hygrophila, Mortierella alpina, and other organisms with data available.
Overview

Icosa-2,4,6,8,10-pentaenoic acid, commonly referred to as eicosapentaenoic acid (EPA), is a polyunsaturated omega-3 fatty acid characterized by a long carbon chain with multiple double bonds. Its systematic chemical name is icosa-5,8,11,14,17-pentaenoic acid, and it is an essential component of various biological processes. Eicosapentaenoic acid is primarily sourced from marine organisms, particularly fatty fish and some algae, and plays a crucial role in human health by influencing inflammatory responses and cardiovascular health.

Source

Eicosapentaenoic acid is predominantly found in fish oils and certain algae. It is synthesized in the body from alpha-linolenic acid (ALA), which is another omega-3 fatty acid found in plant oils. The primary dietary sources include:

  • Fatty fish (e.g., salmon, mackerel, sardines)
  • Fish oil supplements
  • Algal oil supplements
Classification

Eicosapentaenoic acid belongs to the class of organic compounds known as long-chain fatty acids. It is categorized as a polyunsaturated fatty acid due to its multiple double bonds and is classified under the omega-3 fatty acids due to the position of its first double bond relative to the methyl end of the carbon chain.

Synthesis Analysis

Eicosapentaenoic acid can be synthesized through several methods, both in biological systems and through chemical synthesis.

Methods

  1. Biosynthesis: In humans and other animals, eicosapentaenoic acid is synthesized from alpha-linolenic acid through a series of desaturation and elongation reactions facilitated by specific enzymes:
    • Desaturation: The enzyme delta-6 desaturase converts alpha-linolenic acid into stearidonic acid.
    • Elongation: Stearidonic acid is elongated by elongase enzymes to form eicosatetraenoic acid.
    • Further Desaturation: Eicosatetraenoic acid is then converted into eicosapentaenoic acid by delta-5 desaturase.
  2. Chemical Synthesis: Chemical methods for synthesizing eicosapentaenoic acid typically involve multi-step reactions that can include:
    • Alkylation: Using alkyl halides to introduce carbon chains.
    • Dehydrogenation: Removing hydrogen atom
Biosynthetic Pathways and Enzymatic Regulation

Aerobic Eukaryotic Biosynthesis via Desaturase-Elongase Systems

The biosynthesis of all-cis isomers of long-chain polyunsaturated fatty acids (PUFAs) in eukaryotic organisms follows a conserved desaturase-elongase pathway. While Icosa-2,4,6,8,10-pentaenoic acid (specifically the 2E,4E,6E,8E,10E isomer) is not naturally abundant in marine eukaryotes, its biosynthetic logic shares mechanistic parallels with conventional EPA (20:5ω-3) production. Aerobic eukaryotes—including microalgae, fungi, and marine invertebrates—utilize a sequential oxygen-dependent enzymatic cascade to introduce double bonds into fatty acid chains. The process initiates with α-linolenic acid (ALA, 18:3ω-3), which undergoes Δ6-desaturation to form stearidonic acid (SDA, 18:4ω-3). A Δ6-elongase then extends SDA to eicosatetraenoic acid (ETA, 20:4ω-3), which is subsequently Δ5-desaturated to yield conventional EPA (5Z,8Z,11Z,14Z,17Z-20:5) [5] [8].

The trans geometry in Icosa-2,4,6,8,10-pentaenoic acid implies distinct enzymatic handling. Δ5 and Δ6 desaturases typically generate cis double bonds, suggesting that the all-trans configuration arises from isomerase activity or alternative enzymatic mechanisms. Evidence from siphonariid limpets (Siphonaria denticulata) indicates specialized elongases capable of producing branched-chain unsaturated fatty acids with non-canonical double-bond geometries [5]. In Calyx podatypa (sponge), Δ9-desaturases may contribute to initial unsaturation, followed by elongation and further desaturation at positions 2–10, though precise enzymes remain uncharacterized [5].

Table 1: Enzymatic Components of Aerobic PUFA Biosynthesis

Enzyme ClassFunctionSubstrate SpecificityProduct
Δ6-desaturaseIntroduces cis-double bond at C6α-Linolenic acid (18:3ω-3)Stearidonic acid (18:4ω-3)
Δ6-elongaseAdds 2-carbon unitStearidonic acid (18:4ω-3)Eicosatetraenoic acid (20:4ω-3)
Δ5-desaturaseIntroduces cis-double bond at C5Eicosatetraenoic acid (20:4ω-3)EPA (20:5ω-3)
Putative trans-isomeraseConverts cis to trans bondsCis-intermediatesTrans-configured fatty acids

Polyketide Synthase (PKS) Pathways in Marine Microorganisms

Marine bacteria deploy anaerobic polyketide synthase (PKS) pathways to synthesize non-methylene-interrupted PUFAs like Icosa-2,4,6,8,10-pentaenoic acid. This ATP-independent pathway contrasts with aerobic systems by utilizing malonyl-CoA and acetyl-CoA building blocks in a series of decarboxylation, condensation, and reduction reactions. The PKS machinery comprises six core enzymes: 3-ketoacyl synthase (KS), ketoacyl-ACP reductase (KR), dehydrase (DH), enoyl reductase (ER), and isomerases (DH/2,3I and DH/2,2I) [5] [8].

In bacteria like Shewanella, the PKS pathway constructs the all-trans geometry by controlling double-bond stereochemistry during chain elongation. KS condenses malonyl-CoA with a growing acyl chain, KR reduces the β-keto group to a hydroxyl, and DH dehydrates it to form a trans-enoyl intermediate. Critically, isomerase components lock double bonds into the trans configuration before chain extension. This iterative process culminates in a 20-carbon chain with conjugated 2E,4E,6E,8E,10E unsaturation, terminated by thioesterase-mediated hydrolysis [5]. The PKS route efficiently bypasses oxygen-dependent desaturation, making it viable in anaerobic marine sediments where this isomer has been detected [9].

Genetic and Epigenetic Modulation of Precursor Conversion Efficiency

The yield of specialized PUFA isomers depends critically on genetic regulation of lipid-metabolizing enzymes. In algae and bacteria, gene clusters encoding desaturases, elongases, and PKS components are coordinately regulated by nutrient availability and environmental stressors. For example, nitrogen limitation in diatoms upregulates Δ5-desaturase transcription via the bZIP transcription factor Lzip1, increasing EPA output by 40% [5]. Epigenetic mechanisms further modulate pathway efficiency: DNA methylation at CpG islands in Phaeodactylum tricornutum suppresses a Δ12-desaturase pseudogene, redirecting flux toward ω-3 PUFA synthesis [5] [9].

In transgenic plants engineered to produce unconventional PUFAs, heterologous gene stacking faces challenges from host regulatory machinery. Arabidopsis thaliana transformed with Calendula officinalis Δ8-desaturase and Pavlova lutheri elongase exhibited gene silencing within five generations due to histone H3K27 trimethylation. CRISPR-mediated deletion of endogenous FAD2 genes (encoding competing Δ12-desaturases) improved Icosa-2,4,6,8,10-pentaenoic acid precursor retention by 60% [9]. Small RNAs (e.g., miR398b) also post-transcriptionally repress elongase translation in Camelina sativa, necessitating miRNA-resistant codon optimization [5].

Table 2: Genetic Factors Influencing PUFA Biosynthetic Efficiency

Regulatory MechanismBiological SystemTarget PathwayEffect on Precursor Conversion
Lzip1 transcription factorDiatoms (e.g., Phaeodactylum)Δ5-desaturation↑ EPA yield by 40% under N-limitation
DNA methylationMicroalgaeΔ12-desaturationRedirects flux to ω-3 pathways
Histone H3K27me3 methylationTransgenic ArabidopsisHeterologous elongaseGene silencing in 5 generations
miR398b-mediated repressionEngineered CamelinaElongation↓ Elongase protein by 70%

Comparative Analysis of Biosynthetic Routes in Algae vs. Engineered Plant Systems

Algae naturally synthesize complex PUFAs using spatially organized enzyme complexes bound to chloroplast membranes. In Nannochloropsis oculata, Δ6-desaturase and elongase form a metabolon that channels SDA directly to ETA without cytosolic diffusion, achieving 85% conversion efficiency. This supramolecular organization minimizes intermediate leakage and peroxidation of reactive trans intermediates [5]. Conversely, transgenic plants express desaturases and elongases as solubilized enzymes in the endoplasmic reticulum, leading to substrate diffusion bottlenecks and intermediate degradation.

Metabolic flux analysis reveals that engineered camelina (Camelina sativa) expressing Pythium irregulare Δ6-desaturase and Thraustochytrium elongase produces only 12 mg/g DCW of EPA-like isomers—significantly lower than algal yields (up to 50 mg/g DCW) [5] [9]. The disparity stems from:

  • Compartmentalization deficits: Plant ER lacks dedicated acyl-CoA pools for PUFA elongation;
  • Electron donor limitations: NADPH supply for desaturation is 3-fold lower in plants than algal plastids;
  • Isomer instability: Trans-configured intermediates degrade faster in plant peroxisomes due to higher oxidase activity.

Emerging solutions include chloroplast-targeting in plants using Chlamydomonas transit peptides and fusion enzymes linking desaturase-elongase activities. These approaches show promise for scalable production of geometrically pure Icosa-2,4,6,8,10-pentaenoic acid.

Properties

CAS Number

25378-27-2

Product Name

Icosa-2,4,6,8,10-pentaenoic acid

IUPAC Name

icosa-2,4,6,8,10-pentaenoic acid

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

InChI

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h10-19H,2-9H2,1H3,(H,21,22)

InChI Key

SBHCLVQMTBWHCD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC=CC=CC=CC=CC=CC(=O)O

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